molecular formula C5H3ClN2O2 B167233 2-Chloro-3-nitropyridine CAS No. 5470-18-8

2-Chloro-3-nitropyridine

Cat. No. B167233
CAS RN: 5470-18-8
M. Wt: 158.54 g/mol
InChI Key: UUOLETYDNTVQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-nitropyridine is a chemical compound with the empirical formula C5H3ClN2O2 . It has a molecular weight of 158.54 and is typically found in the form of a yellow crystalline powder .


Molecular Structure Analysis

The IUPAC Standard InChI for 2-Chloro-3-nitropyridine is InChI=1S/C5H3ClN2O2/c6-5-4 (8 (9)10)2-1-3-7-5/h1-3H . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a nitro group attached.


Chemical Reactions Analysis

Nitropyridines, including 2-Chloro-3-nitropyridine, can undergo a variety of reactions. For example, when reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position .


Physical And Chemical Properties Analysis

2-Chloro-3-nitropyridine has a density of 1.5±0.1 g/cm3, a boiling point of 260.3±20.0 °C at 760 mmHg, and a flash point of 111.2±21.8 °C . It has a molar refractivity of 35.8±0.3 cm3 and a molar volume of 106.4±3.0 cm3 .

Scientific Research Applications

Synthesis of Imidazo[4,5-b]pyridine Compounds

2-Chloro-3-nitropyridine is used as a starting material in the synthesis of imidazo[4,5-b]pyridine compounds. These compounds have various applications, including as pharmaceutical intermediates and in materials science .

Nucleophilic Substitution Reactions

It serves as a reactant in nucleophilic substitution reactions with amines to form intermediate compounds such as N-substituted pyridine-2-amine, which can be further utilized in chemical synthesis .

Vicarious Nucleophilic Substitution

2-Chloro-3-nitropyridine can undergo vicarious nucleophilic substitution reactions, which are useful for introducing functional groups into the pyridine ring, expanding its utility in organic synthesis .

Oxidative Substitution Reactions

This compound is also involved in oxidative substitution reactions, particularly useful for modifying the pyridine ring by introducing various substituents at positions para to the nitro group .

Pharmaceutical Research

In pharmaceutical research, 2-Chloro-3-nitropyridine is used to develop new drug candidates, especially those targeting specific biological pathways involving pyridine derivatives .

Material Science Applications

The compound finds application in material science for the development of new materials with desired properties, leveraging the reactivity of the nitro and chloro groups on the pyridine ring .

Analytical Chemistry

It may be used as a standard or reagent in analytical chemistry to identify or quantify other substances through comparative analysis .

Educational and Research Laboratories

Lastly, 2-Chloro-3-nitropyridine is commonly used in educational and research laboratories for teaching organic synthesis techniques and conducting experimental research .

Safety And Hazards

2-Chloro-3-nitropyridine is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding dust formation, and using only in a well-ventilated area .

properties

IUPAC Name

2-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOLETYDNTVQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063929
Record name Pyridine, 2-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 2-Chloro-3-nitropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19579
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Chloro-3-nitropyridine

CAS RN

5470-18-8, 34515-82-7
Record name 2-Chloro-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-chloro-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-nitropyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-chloro-3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridine, 2-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 34515-82-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-nitropyridine
Reactant of Route 2
2-Chloro-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-nitropyridine

Q & A

Q1: What is the molecular formula and weight of 2-Chloro-3-nitropyridine?

A1: 2-Chloro-3-nitropyridine has the molecular formula C5H3ClN2O2 and a molecular weight of 170.56 g/mol. []

Q2: What are some key spectroscopic characteristics of 2-Chloro-3-nitropyridine?

A2:

  • NMR Spectroscopy: 1H NMR and 13C NMR data have been instrumental in characterizing 2-Chloro-3-nitropyridine and its derivatives, especially in discerning isomeric structures. [, ]
  • UV-Vis Spectroscopy: Studies have revealed a characteristic ultraviolet absorption band in the 350–420 nm region, attributed to a "quinonoid" charge-transfer form in the excited state. []
  • Infrared Spectroscopy: Infrared analyses have provided insights into the NH stretching frequencies of derivatives, correlating with observations from UV-Vis spectra. []
  • Electron Spin Resonance (ESR) Spectroscopy: ESR studies have been conducted on the anion radical of 2-Chloro-3-nitropyridine, providing information about hyperfine splitting constants and electronic structure. []

Q3: How does the choice of solvent impact reactions involving 2-Chloro-3-nitropyridine?

A3: Solvent selection significantly influences the reactivity of 2-Chloro-3-nitropyridine. For instance, in Ullmann carbon-carbon coupling reactions, DMF proved superior to DMA or NMP, leading to faster reaction rates, shorter initiation times, higher yields, and reduced byproduct formation. [] Conversely, in nucleophilic substitution reactions with aryloxide ions, methanol was found to be a suitable solvent. []

Q4: Is 2-Chloro-3-nitropyridine known to exhibit catalytic properties?

A4: While 2-Chloro-3-nitropyridine is not typically employed as a catalyst, it serves as a crucial starting material in synthesizing various heterocyclic compounds with potential catalytic applications. This is largely due to its reactivity towards nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

Q5: Can you provide examples of reactions where 2-Chloro-3-nitropyridine acts as a key synthon?

A5:

  • Synthesis of Imidazo[4,5-b]pyridine: 2-Chloro-3-nitropyridine serves as a common precursor in synthesizing imidazo[4,5-b]pyridine derivatives, a privileged scaffold in medicinal chemistry. [, , ]
  • Diazathianthrenes and Diazaphenoxaselenines: This compound has been utilized in constructing novel heterocyclic systems like diazathianthrenes and diazaphenoxaselenines, further expanding the repertoire of accessible chemical entities. [, ]
  • 4-Azaindole Synthesis: An improved method for synthesizing 4-azaindole relies on 2-Chloro-3-nitropyridine as the starting material, highlighting its utility in accessing important heterocycles. []

Q6: Have computational methods been employed to study 2-Chloro-3-nitropyridine?

A6: Yes, computational chemistry has played a role in understanding the properties and reactivity of 2-Chloro-3-nitropyridine. For example:

  • Conformational Analysis: AM1 calculations combined with 1H NMR data helped elucidate the conformational preferences of 2-arylthio-5-nitropyridines, derivatives of 2-Chloro-3-nitropyridine. []
  • Electronic Structure Calculations: EHT calculations have been used to determine the positions of substituents in heteroaromatic pentalenes synthesized from 2-Chloro-3-nitropyridine. []

Q7: How do structural modifications of 2-Chloro-3-nitropyridine influence its reactivity?

A7:

  • Position of the Nitro Group: The position of the nitro group with respect to the chlorine atom greatly influences the reactivity. For instance, 2-chloro-5-nitropyridine (para-like) generally exhibits higher reactivity towards nucleophilic aromatic substitution compared to 2-chloro-3-nitropyridine (ortho-like). This difference is attributed to the stability of the para-quinonoid intermediate formed during the reaction. [, , ]
  • Nature of the Nucleophile: The reactivity of 2-Chloro-3-nitropyridine varies depending on the nucleophile employed. Studies with various nucleophiles like arenethiolates [] and aliphatic amines [] reveal the influence of nucleophile strength and steric factors on reaction rates and selectivity.

Q8: Are there specific formulation strategies reported to improve the stability or bioavailability of 2-Chloro-3-nitropyridine or its derivatives?

A8: The provided research primarily focuses on the synthetic utility of 2-Chloro-3-nitropyridine and its derivatives. Information regarding specific formulation strategies to enhance its stability or bioavailability is limited.

Q9: What safety precautions are necessary when handling 2-Chloro-3-nitropyridine?

A9: As with any chemical, appropriate safety data sheets should be consulted and followed. While specific toxicology data might not be available for this compound, its reactivity suggests it could be harmful if not handled properly.

Q10: Has the environmental impact of 2-Chloro-3-nitropyridine been investigated?

A10: The provided research primarily focuses on the synthetic utility of 2-Chloro-3-nitropyridine. Comprehensive studies on its environmental impact, degradation pathways, and ecotoxicological effects are limited.

Q11: What analytical techniques are commonly used to characterize and quantify 2-Chloro-3-nitropyridine?

A11: Common techniques for characterizing 2-Chloro-3-nitropyridine and its derivatives include NMR spectroscopy, UV-Vis spectroscopy, IR spectroscopy, and X-ray crystallography. [, , , , ] Specific analytical methods for quantification would likely depend on the application and matrix.

Q12: What is the therapeutic potential of 2-Chloro-3-nitropyridine and its derivatives?

A12: While 2-Chloro-3-nitropyridine itself might not possess direct therapeutic applications, it serves as a valuable building block in synthesizing a diverse array of heterocyclic compounds with potential biological activities. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.